Product packaging for 2-(1-Isocyanatoethyl)-1,3-thiazole(Cat. No.:)

2-(1-Isocyanatoethyl)-1,3-thiazole

Cat. No.: B13618160
M. Wt: 154.19 g/mol
InChI Key: NXSSCXBTINNPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Isocyanatoethyl)-1,3-thiazole is a specialized heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. The 1,3-thiazole core is a privileged scaffold in pharmaceuticals, present in a broad spectrum of FDA-approved drugs and biologically active molecules due to its versatile pharmacological profile . This compound is functionally equipped with an isocyanate group, making it a highly reactive intermediate for synthesizing urea and carbamate derivatives. These derivatives are critical in developing novel small-molecule libraries. Researchers can leverage this compound to create potential inhibitors targeting key enzymes. The 1,3-thiazole scaffold has demonstrated significant relevance in developing therapeutic agents for degenerative diseases, including Alzheimer's and Parkinson's disease , as well as in anticancer agents that act as dual EGFR/VEGFR-2 inhibitors . The reactive isocyanate handle allows for strategic diversification, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties such as potency and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2OS B13618160 2-(1-Isocyanatoethyl)-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

2-(1-isocyanatoethyl)-1,3-thiazole

InChI

InChI=1S/C6H6N2OS/c1-5(8-4-9)6-7-2-3-10-6/h2-3,5H,1H3

InChI Key

NXSSCXBTINNPIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)N=C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Isocyanatoethyl 1,3 Thiazole and Its Precursors

Diverse Synthetic Routes to the 2-(1-Isocyanatoethyl)-1,3-thiazole Moiety

Phosgenation and Non-Phosgenation Strategies for Isocyanate Formation

The conversion of a primary amine to an isocyanate is a critical step in the synthesis of this compound. This transformation can be achieved through both traditional and more modern, safety-conscious methods.

Phosgenation Routes: The industrial standard for isocyanate production has historically been the phosgene (B1210022) process. acs.orgnih.gov This involves the reaction of a primary amine with the highly toxic gas, phosgene (COCl2). acs.orgnih.gov The process can be carried out in either the liquid or gas phase. nih.gov

Liquid Phase Phosgenation: This method can be further divided into salt phosgenation and direct phosgenation. acs.orgnih.gov Salt phosgenation involves forming a hydrochloride or carbonate salt of the amine before reacting it with liquid phosgene, which can be done under milder conditions. acs.orgnih.gov Direct phosgenation involves the direct reaction of the amine with phosgene and is suitable for less reactive or high-boiling-point amines. acs.orgnih.gov

Gas Phase Phosgenation: In this process, the amine is vaporized at high temperatures (200-600 °C) and reacted with gaseous phosgene. nih.gov This method has been adapted for the production of various isocyanates. nih.gov

Due to the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct, significant research has been dedicated to developing safer, non-phosgenation routes. acs.orgnih.govdigitellinc.com

Non-Phosgenation Routes: These methods offer alternatives to the hazardous phosgene process and often align better with the principles of green chemistry. acs.orgrsc.org

Carbamate (B1207046) Decomposition: A prominent non-phosgene strategy involves the synthesis of a carbamate from an amine or nitro compound, followed by thermal decomposition to the isocyanate. acs.orgnih.gov This two-step process avoids the use of chlorine-containing reagents. acs.org

Curtius Rearrangement: This versatile reaction converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate under mild conditions. nih.gov The resulting isocyanate can then be used to form a variety of amine derivatives. nih.gov

Reductive Carbonylation of Nitroarenes: This direct method proposes the synthesis of isocyanates by reacting nitro compounds with carbon monoxide. digitellinc.com While promising, the mechanism is complex and not yet fully realized for industrial application. digitellinc.com

Dimethyl Carbonate (DMC) Method: DMC is considered an environmentally friendly substitute for phosgene due to its similar reactivity profile but without the associated hazards of chlorine. nih.gov

Formamide Surrogates: Recent research has explored the use of formamides as surrogates for isocyanates, allowing for the synthesis of ureas, carbamates, and heterocycles through catalytic dehydrogenative coupling reactions. acs.org

MethodReagentsPhaseKey Features
Phosgenation
Salt PhosgenationAmine, HCl or CO2, PhosgeneLiquidMilder conditions, longer reaction times. acs.orgnih.gov
Direct PhosgenationAmine, PhosgeneLiquidFor high boiling point, low reactivity amines. acs.orgnih.gov
Gas Phase PhosgenationAmine, PhosgeneGasHigh temperatures (200-600°C). nih.gov
Non-Phosgenation
Carbamate DecompositionAmine/Nitro compound, CO; then heatVariesTwo-step process, avoids chlorine. acs.orgnih.gov
Curtius RearrangementCarboxylic acid, Azide sourceVariesMild conditions, forms acyl azide intermediate. nih.gov
Reductive CarbonylationNitro compound, COVariesDirect route, complex mechanism. digitellinc.com
Dimethyl Carbonate MethodAmine, Dimethyl CarbonateVariesEco-friendly phosgene substitute. nih.gov
Formamide SurrogatesFormamide, various coupling partnersVariesAtom-efficient, catalytic. acs.org

Strategic Approaches for 1,3-Thiazole Ring Construction (e.g., Hantzsch, Gabriel, Cook-Heilbron)

The formation of the 1,3-thiazole ring is another cornerstone of the synthesis. Several named reactions are instrumental in this process, each offering different advantages in terms of substituent placement and reaction conditions.

Hantzsch Thiazole (B1198619) Synthesis: This is one of the most well-known and widely used methods for synthesizing thiazole rings. encyclopedia.pubchemhelpasap.comsynarchive.com It involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comcutm.ac.in The reaction is typically high-yielding and straightforward to perform. chemhelpasap.com The mechanism begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the ring. chemhelpasap.com Modifications using microwave irradiation have been shown to improve yields and reduce reaction times. nih.gov

Gabriel Thiazole Synthesis: This method involves the cyclization of α-acylaminoketones with a stoichiometric amount of phosphorus pentasulfide at high temperatures (around 170 °C) to produce 2,5-disubstituted thiazoles. encyclopedia.pubcutm.ac.innih.gov

Cook-Heilbron Thiazole Synthesis: This synthesis route leads to the formation of 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature. wikipedia.orgpharmaguideline.comyoutube.com When carbon disulfide is used, 5-amino-2-mercaptothiazoles are formed. nih.gov

Synthesis NameReactantsProduct TypeKey Features
Hantzschα-Haloketone, ThioamideSubstituted ThiazolesWidely used, high-yielding. encyclopedia.pubchemhelpasap.comsynarchive.com
Gabrielα-Acylaminoketone, P4S102,5-Disubstituted ThiazolesHigh temperature reaction. encyclopedia.pubcutm.ac.innih.gov
Cook-Heilbronα-Aminonitrile, CS2/Dithioacid/Isothiocyanate5-AminothiazolesMild, room temperature conditions. wikipedia.orgpharmaguideline.comyoutube.com

Stereoselective Syntheses of the Isocyanatoethyl Side Chain

Achieving the desired stereochemistry in the 1-isocyanatoethyl side chain is crucial for the biological activity and material properties of the final compound. This requires stereoselective synthetic methods. While specific literature on the stereoselective synthesis of the this compound side chain is not abundant, general principles of asymmetric synthesis can be applied. This would typically involve either using a chiral starting material, employing a chiral auxiliary, or utilizing a stereoselective catalyst during the formation of the C-N bond or the carbon backbone of the ethyl group.

Precursor Chemistry and Intermediate Transformations Leading to this compound

The synthesis of this compound necessitates the careful preparation of key precursors and the management of intermediate transformations. For instance, the synthesis could start with the construction of a 2-(1-aminoethyl)-1,3-thiazole precursor, which is then converted to the final isocyanate. Alternatively, a precursor bearing a carboxylic acid group at the corresponding position could be synthesized and then subjected to a Curtius rearrangement.

A plausible synthetic route could involve the Hantzsch synthesis to form a 2-acetyl-1,3-thiazole, followed by reductive amination to introduce the aminoethyl group, and finally, conversion of the amine to the isocyanate. Each of these steps requires optimization of reaction conditions to ensure high yields and purity.

Mechanistic Investigations and Optimization of this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.

For the Hantzsch thiazole synthesis , the mechanism is generally accepted to proceed through a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been used to support the mechanistic analysis of thiazole formation. researchgate.net

For isocyanate formation , mechanistic studies are crucial, especially for the newer, non-phosgene routes. For example, in the reductive carbonylation of nitroarenes, extensive calculations have been performed to identify key intermediates and the rate-determining step. digitellinc.com In the case of carbamate decomposition, the mechanism can be influenced by the catalyst used. researchgate.net For instance, with a ZnO catalyst, one proposed mechanism involves the interaction of the carbamate with the catalyst surface. researchgate.net In amine-catalyzed reactions of isocyanates with anhydrides, it has been shown that urea (B33335), formed from the hydrolysis of the isocyanate, can act as the actual catalyst. rsc.org

Optimization of the synthesis involves adjusting parameters such as temperature, pressure, solvent, and catalyst to maximize yield and minimize byproducts. nih.gov For example, in the Hantzsch synthesis, the use of silica-supported tungstosilisic acid as a reusable catalyst has been shown to be efficient under both conventional heating and ultrasonic irradiation. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis Protocols for the Thiazole-Isocyanate System

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds and isocyanates to minimize environmental impact. researchgate.netnih.govpatsnap.com

For thiazole synthesis , green approaches include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. nih.govnih.govbepls.com

Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been used as environmentally benign solvents for thiazole synthesis. bepls.com

Catalyst-Free and Recyclable Catalysts: Developing synthetic methods that avoid catalysts or use recyclable catalysts, such as silica-supported tungstosilisic acid or nickel-promoted magnetic iron oxide, enhances the sustainability of the process. mdpi.combepls.comionike.com

One-Pot, Multi-Component Reactions: These reactions improve atom economy and reduce waste by combining multiple steps into a single procedure. mdpi.comacs.org

For isocyanate synthesis , sustainable approaches focus on avoiding phosgene and utilizing renewable resources:

Non-Phosgene Routes: As discussed earlier, methods like carbamate decomposition and the use of dimethyl carbonate are inherently greener than phosgenation. acs.orgnih.govrsc.org

Bio-based Isocyanates: There is growing interest in producing isocyanates from renewable biomass sources, such as lignin (B12514952) and carbohydrates, to reduce reliance on petroleum. biorizon.eu The PROMIS project, for example, aims to design novel bio-based isocyanates. biorizon.eu

Atom-Efficient Catalysis: The development of catalytic systems that are highly selective and efficient, such as those used in the conversion of formamides to isocyanate surrogates, contributes to the sustainability of the process. acs.org

Green Chemistry ApproachApplication in Thiazole SynthesisApplication in Isocyanate Synthesis
Alternative Energy SourcesMicrowave irradiation, ultrasound. nih.govbepls.com-
Green SolventsWater, PEG-400. bepls.com-
CatalysisRecyclable catalysts (e.g., SiW/SiO2), catalyst-free reactions. mdpi.combepls.comNon-phosgene routes, bio-based feedstocks. acs.orgbiorizon.eu
Atom EconomyOne-pot, multi-component reactions. mdpi.comacs.orgCatalytic conversion of formamides. acs.org

Elucidating the Chemical Reactivity and Transformational Potential of 2 1 Isocyanatoethyl 1,3 Thiazole

Reactions Involving the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it susceptible to attack by a wide variety of nucleophiles. The carbon atom of the isocyanate is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This inherent reactivity is the basis for many of its transformations. rsc.orgwikipedia.org The reactivity of the isocyanate can be influenced by the nature of its substituent; electron-withdrawing groups enhance the electrophilicity of the carbon atom, while electron-donating groups decrease it. rsc.org

Nucleophilic Additions to the Isocyanate (e.g., Alcohols, Amines, Hydrazines)

One of the most fundamental reactions of isocyanates is their addition reaction with nucleophiles. These reactions are typically highly efficient and proceed without the formation of byproducts, making them valuable for the synthesis of various functionalized molecules.

Reaction with Alcohols: Alcohols react with isocyanates to form carbamates, also known as urethanes. wikipedia.orgwikibooks.org This reaction is often catalyzed by tertiary amines or organometallic compounds, such as those containing tin or iron. wikibooks.org The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by a proton transfer. rsc.org With a di- or polyol, this reaction can lead to the formation of polyurethanes. wikipedia.org The rate of reaction can be influenced by the steric hindrance of the alcohol, with primary alcohols generally being more reactive than secondary ones. kuleuven.be

Reaction with Amines: Primary and secondary amines readily react with isocyanates to produce substituted ureas. wikipedia.orgwikibooks.org This reaction is generally faster than the reaction with alcohols. The addition of an isocyanate to a urea (B33335) can further lead to the formation of a biuret. wikipedia.org The reaction with a diamine can be utilized to synthesize polyureas. wikipedia.org

Reaction with Hydrazines: Hydrazines and their derivatives are also potent nucleophiles that react with isocyanates to form semicarbazides. These products can be valuable intermediates in the synthesis of various heterocyclic compounds.

The general scheme for these nucleophilic additions is presented in the table below.

Nucleophile (Nu-H)ProductProduct Class
Alcohol (R'-OH)R-NH-C(=O)-OR'Urethane (B1682113) (Carbamate)
Amine (R'₂NH)R-NH-C(=O)-NR'₂Urea
Hydrazine (R'-NHNH₂)R-NH-C(=O)-NHNHR'Semicarbazide
(where R is the 2-(1-thiazolyl)ethyl group)

Cycloaddition Reactions and Controlled Polymerizations of the Isocyanate Moiety (Focus on Reaction Mechanisms)

Beyond simple nucleophilic additions, the isocyanate group in 2-(1-isocyanatoethyl)-1,3-thiazole can participate in cycloaddition reactions and polymerization.

Cycloaddition Reactions: Isocyanates can undergo cycloaddition reactions with a variety of unsaturated partners. A notable example is the [3+2] cycloaddition with nitrones, which, depending on the solvent polarity, can proceed through either a concerted or a stepwise mechanism to form 1,2,4-oxadiazolidin-5-ones. acs.org In polar solvents, the reaction tends to be stepwise, initiated by the nucleophilic attack of the nitrone oxygen on the isocyanate carbon. acs.org Isocyanates can also react with themselves. For instance, aliphatic isocyanates can undergo cyclotrimerization to form highly stable six-membered isocyanurate rings. wikipedia.orgutwente.nl This reaction is typically catalyzed by strong nucleophiles. utwente.nl

Controlled Polymerizations: The polymerization of isocyanates can lead to the formation of polyisocyanates (nylon-1 polymers), which are rigid-rod polymers with a helical conformation. Anionic polymerization, initiated by nucleophiles such as sodium benzanilide (B160483) in a polar solvent at low temperatures, can provide controlled molecular weight and narrow molecular weight distribution. morressier.com Furthermore, the development of controlled radical polymerization techniques has allowed for the synthesis of well-defined polymers with reactive isocyanate side chains. usm.edu To mitigate the high reactivity of the isocyanate group during polymerization, it can be protected with a blocking agent, which can later be removed, often thermally, to regenerate the reactive isocyanate for post-polymerization modification. usm.edu

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with a distinct reactivity pattern influenced by the presence of both a nitrogen and a sulfur atom. The nitrogen atom generally deactivates the ring towards electrophilic attack, while the sulfur atom can donate electron density. numberanalytics.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Thiazole (B1198619) Ring

Electrophilic Aromatic Substitution (EAS): Thiazoles are generally less reactive towards electrophiles than benzene. Electrophilic substitution on an unsubstituted thiazole ring typically occurs at the C5 position, which is the most electron-rich. numberanalytics.com Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.commasterorganicchemistry.comyoutube.com However, in this compound, the C2 position is already substituted. The 2-(1-isocyanatoethyl) group is expected to be electron-withdrawing, which would further deactivate the ring towards electrophilic attack. The substitution will likely be directed to the C5 position.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on the thiazole ring is less common and generally requires the presence of a good leaving group, such as a halogen, at the position of attack. numberanalytics.com For this compound, direct nucleophilic substitution on the ring is unlikely without prior functionalization.

Position on Thiazole RingReactivity towards ElectrophilesReactivity towards NucleophilesProbable Site of Substitution on 2-substituted Thiazole
C2Most acidic proton, prone to deprotonationSusceptible with a good leaving groupSubstituted in the target molecule
C4Less reactive than C5Susceptible with a good leaving groupPossible site for substitution
C5Most reactive site for EASLess reactiveMost probable site for EAS

Metalation and C-H Activation Strategies for Thiazole Functionalization

Modern synthetic methods have enabled the direct functionalization of thiazole rings through metalation and C-H activation, bypassing the need for traditional substitution reactions.

Metalation: The proton at the C2 position of the thiazole ring is the most acidic and can be readily removed by a strong base (deprotonation) to form a 2-thiazolyl anion. This anion can then react with various electrophiles. Since the C2 position in this compound is already occupied, metalation would likely occur at the next most acidic position, C5.

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. rsc.org For thiazole derivatives, palladium and rhodium catalysts have been effectively used for C-H arylation, alkenylation, and alkylation. researchgate.netmdpi.com In the case of 2-substituted thiazoles, C-H activation often occurs selectively at the C5 position. mdpi.com These methods provide a direct route to introduce new carbon-carbon and carbon-heteroatom bonds onto the thiazole ring of this compound, further expanding its synthetic utility.

Stereochemical Transformations at the Chiral Center

The this compound molecule possesses a chiral center at the carbon atom of the ethyl group, which is adjacent to the isocyanate functionality. Reactions involving this center or the neighboring isocyanate group can have significant stereochemical outcomes.

When a reaction occurs at a chiral center, the stereochemistry can be retained, inverted, or a mixture of stereoisomers (racemization) can be formed. libretexts.org If the bonds to the chiral center are not broken during a reaction, its configuration is preserved. libretexts.org However, if a bond to the chiral center is broken, the stereochemical outcome depends on the reaction mechanism. For instance, a one-step mechanism like an SN2 reaction typically leads to an inversion of configuration, while a two-step mechanism involving a planar intermediate (like in an SN1 reaction) often results in racemization. libretexts.org

In the context of this compound, nucleophilic addition to the adjacent isocyanate group does not directly involve the breaking of bonds at the chiral center, so the stereochemistry is expected to be retained in the resulting urethane or urea product.

Recent advances have demonstrated the possibility of creating sterically hindered α-quaternary stereogenic centers through the enantioselective reductive addition of isocyanates with racemic tertiary alkyl halides, catalyzed by a chiral cobalt complex. acs.org This suggests that it may be feasible to control the stereochemistry at the chiral center of this compound or to create new chiral centers in its derivatives through asymmetric catalysis. The development of such stereoselective transformations would be highly valuable for the synthesis of enantiomerically pure, biologically active molecules.

Diastereoselective and Enantioselective Reactions

Currently, there is no available research data detailing the diastereoselective and enantioselective reactions of this compound. The exploration of its reactivity with chiral nucleophiles or in the presence of chiral catalysts would be necessary to determine the extent of diastereomeric and enantiomeric excess that can be achieved in its transformations.

Retention and Inversion of Configuration in Derived Products

Information regarding the retention or inversion of configuration in products derived from this compound is not present in the current body of scientific literature. Determining the stereochemical fate of the chiral center during nucleophilic addition to the isocyanate group would require detailed mechanistic studies and stereochemical analysis of the reaction products.

Strategic Applications of 2 1 Isocyanatoethyl 1,3 Thiazole in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Systems.chemrxiv.orgepa.govnih.govfrontiersin.orgnih.gov

The inherent reactivity of the isocyanate functional group in 2-(1-isocyanatoethyl)-1,3-thiazole makes it an invaluable synthon for the elaboration of more complex heterocyclic systems. The thiazole (B1198619) moiety itself is a key structural feature in many pharmacologically active compounds. nih.govlifechemicals.comfabad.org.tr This section will explore the utility of this isocyanate in creating novel molecular frameworks.

Synthesis of Novel Ureas, Carbamates, and Urethanes Incorporating Thiazole Scaffolds.researchgate.net

The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates (urethanes), respectively. This reactivity provides a straightforward method for incorporating the 2-ethyl-1,3-thiazole moiety into a wide range of molecular structures. The synthesis of ureas and carbamates from isocyanates is a well-established and efficient transformation in organic chemistry. nih.govresearchgate.net

The general reactions are as follows:

Urea (B33335) Formation: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

Carbamate (B1207046) Formation: R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

In the context of this compound, these reactions allow for the facile synthesis of a library of derivatives with diverse substituents (R') attached to the urea or carbamate linkage. For instance, the reaction with various primary and secondary amines would yield a series of thiazole-containing ureas, while reaction with a variety of alcohols would produce the corresponding carbamates.

A study on the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines demonstrated their potential activity against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis. nih.gov While this study did not specifically use this compound, it highlights the pharmacological importance of urea and amide functionalities attached to a thiazole core. nih.gov The isocyanate provides a direct route to such urea derivatives.

Below is a hypothetical data table illustrating the types of compounds that can be synthesized from this compound and their potential applications, based on the general reactivity of isocyanates and the known biological activities of thiazole derivatives.

Reactant (R'-NH₂ or R'-OH)Product TypePotential Application Area
AnilineUreaMedicinal Chemistry (e.g., Kinase Inhibitors)
Benzyl alcoholCarbamatePolymer Chemistry, Medicinal Chemistry
PiperidineUreaAgrochemicals, Medicinal Chemistry
Poly(ethylene glycol)Urethane (B1682113)Biomaterials, Drug Delivery
Amino acid esterUreaPeptidomimetics, Medicinal Chemistry

This table is illustrative and based on general chemical principles.

Construction of Macrocycles and Architecturally Complex Molecules

The bifunctional nature of molecules derived from this compound can be exploited in the construction of macrocycles and other architecturally complex molecules. For example, a molecule containing both a thiazole ring and a reactive group at the other end, introduced via the isocyanate, could undergo intramolecular cyclization or intermolecular polymerization to form macrocycles.

While direct examples of using this compound for macrocyclization were not found in the provided search results, the synthesis of macrocycles containing other heterocyclic cores like carbazoles has been reported. researchgate.net These strategies often involve the reaction of two different functional groups on a linear precursor to close the ring. A derivative of this compound could be designed to possess a terminal nucleophile, which could then react with the isocyanate group or a derivative thereof to form a macrocyclic urea or carbamate.

Furthermore, thiazole-containing macrocycles have been synthesized and shown to act as ion receptors, demonstrating the potential for creating functional molecular architectures based on this heterocycle. chemrxiv.org For instance, calix nih.govpyrrole chemrxiv.orgthiazole, a thiazole-containing macrocycle, has been shown to complex with metal ions and catalyze the polymerization of lactide. chemrxiv.org This highlights the potential for designing functional macrocycles where the thiazole unit plays a key role in the molecule's properties.

Role in Polymer Chemistry and Controlled Macromolecular Architecture (Focus on Polymerization Chemistry).researchgate.netgoogle.com

The isocyanate group is a key functional group in the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications. The reaction between a diisocyanate and a diol forms the basis of polyurethane chemistry. By incorporating the 2-ethyl-1,3-thiazole moiety into either the diisocyanate or the diol monomer, it is possible to synthesize novel polyurethanes with tailored properties.

The thiazole ring can impart specific characteristics to the polymer, such as increased thermal stability, altered solubility, or the ability to coordinate with metal ions. The synthesis of well-defined polymers with controlled architectures is a major focus of modern polymer chemistry. researchgate.net

While the search results did not provide specific examples of polymerization using this compound, the principles of polyurethane chemistry are directly applicable. A hypothetical polymerization reaction could involve the reaction of a diol with a molecule containing two this compound units, or conversely, the reaction of this compound with a diol to form a diol-urethane, which could then be polymerized.

The field of conducting polymers often utilizes heterocyclic aromatic rings in the polymer backbone to achieve desired electronic properties. researchgate.net Thiazole-containing conjugated polymers have been explored for applications in optoelectronics. lifechemicals.com The incorporation of this compound into polymer structures could lead to new materials with interesting optical and electronic properties.

Design and Synthesis of Chemically Diverse Scaffolds Employing this compound as a Key Synthon

The reactivity of the isocyanate group extends beyond simple additions of amines and alcohols, allowing for the design and synthesis of a wide variety of chemically diverse scaffolds. The 1,3-thiazole core is a common feature in many biologically active molecules, and the ability to easily introduce this moiety is of great interest to medicinal chemists. nih.govfabad.org.trnih.govnih.gov

The isocyanate can participate in cycloaddition reactions and can be converted into other functional groups, further expanding its synthetic utility. For example, isocyanates can react with enamines or other suitable partners in [2+2], [3+2], or [4+2] cycloaddition reactions to generate new heterocyclic rings.

The thiazole scaffold itself is a versatile building block, and numerous methods exist for its synthesis and functionalization. researchgate.netmdpi.commdpi.com The use of this compound provides a direct entry point for incorporating this important heterocycle into larger, more complex molecules. Researchers have designed and synthesized various thiazole-based scaffolds for applications such as enzyme inhibitors and microtubule-destabilizing agents. nih.govresearchgate.net Harmine-inspired benzo[d]imidazo[2,1-b]thiazole derivatives have also been synthesized as potential tumor suppressors. nih.gov

The following table summarizes some of the potential transformations of the isocyanate group in this compound and the resulting chemical scaffolds.

Reagent/Reaction ConditionResulting Functional Group/Scaffold
WaterAmine (via carbamic acid decarboxylation)
Carboxylic AcidAmide
Grignard ReagentKetone (after hydrolysis)
Wittig Reagentα,β-Unsaturated Amide
1,3-DipoleTriazole or other five-membered heterocycles

This table is illustrative and based on the general reactivity of isocyanates.

The ability to generate such a wide array of derivatives from a single, readily accessible starting material underscores the strategic importance of this compound in modern organic synthesis.

Computational and Theoretical Investigations of 2 1 Isocyanatoethyl 1,3 Thiazole

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

For instance, DFT methods have been used to confirm the nucleophilicity of specific atoms in thiazole (B1198619) derivatives, which is crucial for their coordination chemistry and biological activity. ajol.info Calculations can predict the most reactive sites for chemical reactions, such as the C-5 position in the thiazole ring for electrophilic substitution. ajol.info The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key parameters derived from these studies. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of a Model Thiazole Derivative

ParameterValue (eV)Significance
HOMO Energy-6.5Indicates electron-donating ability
LUMO Energy-1.2Indicates electron-accepting ability
HOMO-LUMO Gap5.3Relates to chemical reactivity and stability

Note: The data in this table is illustrative and based on typical values for thiazole derivatives. Actual values for 2-(1-isocyanatoethyl)-1,3-thiazole would require specific calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and conformational flexibility of molecules like this compound. nih.govnih.gov These simulations model the movement of atoms over time, providing insights into how the molecule explores different shapes or conformations. researchgate.net

Conformational analysis is critical because the three-dimensional structure of a molecule can significantly influence its properties and interactions with other molecules. For example, MD simulations can reveal the preferred orientations of substituents on the thiazole ring and how these change in different environments. nih.gov This information is vital for understanding receptor binding and designing molecules with specific shapes. nih.govnih.gov

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.govresearchgate.net This is particularly valuable for understanding the reactions of the isocyanate group in this compound, which is known for its reactivity towards nucleophiles.

Theoretical studies can map out the potential energy surface of a reaction, showing the energy changes as reactants are converted to products. nih.gov By locating the transition state—the highest energy point along the reaction coordinate—researchers can predict the feasibility and rate of a reaction. For example, semiempirical calculations have been used to determine the energetics of adduct formation in reactions involving isocyanates and thiazoline (B8809763) derivatives, indicating that the formation of certain products proceeds with a smaller activation barrier. nih.gov

Computational Design of Novel Derivatives and Analogues based on Predicted Reactivity

The insights gained from computational studies on electronic structure, reactivity, and reaction pathways are invaluable for the rational design of new molecules. mdpi.comiaea.orgnih.gov By understanding the structure-activity relationships, chemists can computationally design novel derivatives and analogues of this compound with desired properties. nih.gov

For instance, if a particular reaction pathway is found to be favorable, new derivatives can be designed to enhance this reactivity. Conversely, if a certain reactivity is undesirable, modifications can be made to the molecule's structure to block that pathway. This in silico approach, often part of a broader drug discovery process, allows for the screening of a large number of virtual compounds before committing to their synthesis, saving time and resources. ajol.infonih.govnih.gov The design process can involve modifying substituents on the thiazole ring or the ethyl side chain to fine-tune the electronic and steric properties of the molecule. mdpi.comnih.govmdpi.com

Emerging Research Directions and Future Perspectives on 2 1 Isocyanatoethyl 1,3 Thiazole

Development of Novel Catalytic Methods for its Synthesis and Derivatization

The synthesis of thiazole (B1198619) derivatives has been an area of intense research, with numerous methods developed for the construction of the thiazole core. nih.gov However, the efficient and selective synthesis of 2-(1-isocyanatoethyl)-1,3-thiazole itself, along with its subsequent derivatization, presents an ongoing challenge and a fertile ground for innovation. Future research is anticipated to focus on the development of novel catalytic strategies that offer improved yields, stereoselectivity, and functional group tolerance.

One promising avenue lies in the application of transition-metal catalysis. Catalytic systems based on palladium, copper, and rhodium have proven effective in the synthesis of various substituted thiazoles. orientjchem.orgmdpi.com The development of bespoke ligands and catalyst systems tailored for the specific steric and electronic properties of the isocyanatoethyl group could lead to more efficient and controlled synthetic routes. For instance, the use of chiral catalysts could enable the enantioselective synthesis of either the (R) or (S) enantiomer of this compound, which is of paramount importance for pharmaceutical applications where stereochemistry often dictates biological activity.

Furthermore, organocatalysis represents another burgeoning field with immense potential for the synthesis and derivatization of this compound. nih.gov Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, could be employed to achieve high levels of stereocontrol in the formation of the C-N bond of the isocyanate group or in subsequent reactions involving this functional group.

The derivatization of this compound is another area ripe for exploration. The highly electrophilic isocyanate group can readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to yield a diverse library of urea (B33335), carbamate (B1207046), and thiocarbamate derivatives. Future research will likely focus on the development of catalytic methods to control the regioselectivity and chemoselectivity of these reactions, particularly when other reactive sites are present in the molecule.

A summary of potential catalytic approaches is presented in the table below:

Catalytic ApproachPotential AdvantagesKey Research Focus
Transition-Metal Catalysis High efficiency, functional group toleranceDevelopment of specific ligands for stereocontrol
Organocatalysis Metal-free, environmentally benign, stereoselectivityDesign of chiral catalysts for asymmetric synthesis
Biocatalysis High selectivity, mild reaction conditionsIdentification and engineering of enzymes

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The isocyanate functionality is well-known for its participation in a variety of cycloaddition reactions, most notably with dienes in Diels-Alder reactions and with other unsaturated systems. However, the unique electronic environment created by the adjacent thiazole ring in this compound may give rise to unconventional reactivity patterns and unprecedented chemical transformations.

Future research is expected to delve into the exploration of these novel reaction pathways. For example, intramolecular reactions between the isocyanate group and the thiazole ring or its substituents could lead to the formation of novel fused heterocyclic systems with interesting biological or material properties. The thiazole ring itself can participate in various transformations, and the interplay between the reactivity of the thiazole core and the isocyanate group is a fascinating area for investigation.

Moreover, the application of non-traditional activation methods, such as photochemistry, electrochemistry, or mechanochemistry, could unlock new reaction pathways that are not accessible under conventional thermal conditions. For instance, photochemical excitation of the thiazole ring could lead to the formation of reactive intermediates that undergo unique reactions with the isocyanate group. rsc.orgresearchgate.net

The exploration of multicomponent reactions (MCRs) involving this compound is another promising research direction. MCRs allow for the rapid construction of complex molecules from simple starting materials in a single synthetic operation, offering significant advantages in terms of efficiency and atom economy. mdpi.com The isocyanate group is an excellent component for MCRs, and its incorporation into the thiazole framework opens up possibilities for the discovery of novel and potent bioactive compounds.

Integration into Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and the potential for seamless scale-up. nih.gov The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a key area for future development.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important when dealing with highly reactive intermediates like isocyanates. This level of control can lead to higher yields, improved selectivity, and a reduction in the formation of byproducts. Furthermore, the use of immobilized catalysts and reagents in flow systems can simplify purification processes and enable the development of more sustainable and environmentally friendly synthetic routes.

Automated synthesis platforms, which combine robotics and computational control, are revolutionizing the process of drug discovery and materials development. nih.gov The development of automated protocols for the synthesis of libraries of derivatives based on the this compound scaffold would significantly accelerate the exploration of its chemical space and the identification of compounds with desired properties. This high-throughput approach is essential for screening large numbers of compounds in the search for new drug candidates or advanced materials.

The potential benefits of these modern synthetic technologies are summarized below:

TechnologyKey AdvantagesFuture Applications for this compound
Flow Chemistry Enhanced safety, precise reaction control, scalabilitySafer handling of the reactive isocyanate, improved yield and purity
Automated Synthesis High-throughput screening, rapid library generationAccelerated discovery of bioactive derivatives

Future Theoretical and Computational Advancements in Understanding its Chemical Behavior

Theoretical and computational chemistry play an indispensable role in modern chemical research, providing valuable insights into reaction mechanisms, molecular properties, and chemical reactivity. ajchem-b.com In the context of this compound, computational studies will be instrumental in guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. These calculations can help to rationalize its observed reactivity and predict its behavior in different chemical environments. For example, computational modeling can be used to understand the factors that govern the stereoselectivity of catalytic reactions or to predict the most likely products of a given transformation.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as solvents, catalysts, or biological macromolecules. This information is crucial for understanding the mechanisms of action of potential drug candidates and for designing new molecules with improved binding affinities and specificities.

As computational methods continue to advance in accuracy and efficiency, their application to the study of this compound will undoubtedly lead to a deeper understanding of its chemical behavior and pave the way for the rational design of new and innovative applications.

Q & A

Q. What are the optimal synthetic routes for 2-(1-Isocyanatoethyl)-1,3-thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of thiazole derivatives often employs the Hantzsch reaction , which involves cyclization of thioureas with α-halo ketones or esters under reflux conditions (e.g., ethanol, 60–80°C) . For isocyanatoethyl-substituted thiazoles, Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions can achieve yields of 90–96% with high selectivity . Key factors affecting yield and purity include:
  • Catalyst : Triphenylphosphine (PPh₃) enhances isocyanate group stability during coupling reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions compared to polar solvents.
  • Temperature : Room temperature avoids decomposition of the isocyanate moiety.
    Table 1 summarizes synthetic approaches:
MethodConditionsYield (%)Purity (%)Reference
Hantzsch ReactionEthanol, reflux, 12 h75–8590–95
Friedel-Crafts AcylationEaton’s reagent, solvent-free, 50°C90–96≥98

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the isocyanatoethyl group (δ ~125–130 ppm for NCO in ¹³C) and thiazole ring protons (δ 7.2–8.1 ppm in ¹H) .
  • IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (N=C=O stretch) validates the isocyanate functionality .
  • Elemental Analysis : Matches experimental vs. calculated C, H, N, S content (e.g., C₅H₅N₃OS requires C 43.17%, H 3.62%) .
  • HPLC-MS : Ensures purity (>95%) and detects trace byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, cell lines) or compound stability. To address this:
  • Orthogonal Assays : Compare results from in vitro enzymatic assays (e.g., aldose reductase inhibition) with cell-based viability assays (e.g., MTT on cancer lines) .
  • Stability Studies : Use LC-MS to monitor degradation under assay conditions (e.g., aqueous media hydrolyzes isocyanate to amine) .
  • Computational Docking : Perform molecular dynamics simulations to predict binding modes and identify key interactions (e.g., hydrogen bonding with Thr113 of aldose reductase) .

Q. What structure-activity relationship (SAR) trends govern the biological efficacy of this compound analogs?

  • Methodological Answer : Substituents on the thiazole ring and isocyanatoethyl group modulate activity:
  • Electron-Withdrawing Groups (EWGs) : Nitro or halogens at the thiazole 4-position enhance antimicrobial activity by increasing electrophilicity .
  • Bulkier Substituents : A phenyl group on the isocyanatoethyl chain improves lipid solubility, boosting blood-brain barrier penetration in neuroactive studies .
    Table 2 highlights SAR trends:
DerivativeSubstituentBiological Activity (IC₅₀)Reference
2-(1-Isocyanatoethyl)-4-NO₂4-Nitrothiazole8.2 µM (Anticancer)
2-(1-Isocyanatoethyl)-4-Ph4-Phenylthiazole12.4 µM (Antimicrobial)

Q. How can computational modeling optimize the design of this compound derivatives for target-specific applications?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize compounds with ΔG < −8 kcal/mol .
  • QSAR Models : Develop quantitative SAR using descriptors like logP and polar surface area to predict bioavailability .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound derivatives, while others show low toxicity?

  • Methodological Answer : Variations in cytotoxicity often stem from:
  • Cell Line Specificity : Derivatives may selectively target cancer cells (e.g., MCF-7 breast cancer) but spare non-malignant lines (e.g., HEK293) .
  • Metabolic Activation : Pro-drug derivatives require liver microsomes for activation, which may not be present in in vitro assays .
  • Impurity Interference : Byproducts from incomplete synthesis (e.g., residual thioureas) can skew toxicity results. Always verify purity via HPLC before testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.